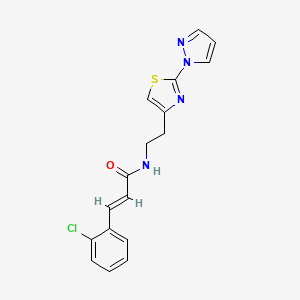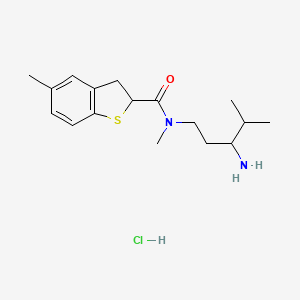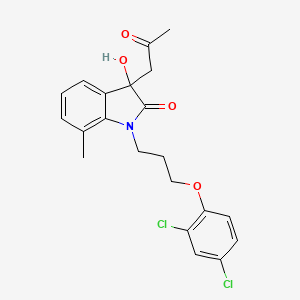
1-(3-(2,4-Dichlorophenoxy)propyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(2,4-Dichlorophenoxy)propyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one is a useful research compound. Its molecular formula is C21H21Cl2NO4 and its molecular weight is 422.3. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(2,4-Dichlorophenoxy)propyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(2,4-Dichlorophenoxy)propyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Alzheimer's Disease Treatment
Carbamate derivatives of indolines, which share structural similarities with the mentioned compound, have been explored as multifunctional drugs for Alzheimer's disease. These compounds exhibit both cholinesterase inhibitory activities and antioxidant properties, addressing the cascade of events involving oxidative stress and reduction in cholinergic transmission observed in Alzheimer's. Notably, derivatives showed significant protection against cytotoxicity in cardiomyocytes and primary cultures of neuronal cells exposed to oxidative stress, with some acting as potent acetylcholinesterase inhibitors (Yanovsky et al., 2012).
Ah Receptor Activation
Indole-containing chemicals, including tryptophan metabolites, have been identified as ligands for the aryl hydrocarbon receptor (AhR). These compounds, including derivatives of tryptophan, can activate AhR, influencing biological and toxicological actions. This research highlights the potential of indole derivatives in studying environmental contaminants and understanding biological pathways mediated by AhR (Heath-Pagliuso et al., 1998).
Anti-Inflammatory Properties
Indoline derivatives have been synthesized and studied for their anti-inflammatory and analgesic activities. These compounds, designed as pro-drugs, aim to offer therapeutic benefits for chronic inflammatory diseases without the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs), such as gastric ulceration. This research underscores the potential of indoline derivatives in developing safer anti-inflammatory medications (Chung et al., 2009).
Antioxidant Activity
Research on 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives demonstrates the antioxidant potential of indole-based compounds. These derivatives were prepared and evaluated for their ability to scavenge free radicals, with several compounds showing considerable antioxidant activity. This line of investigation provides insight into the development of new antioxidant agents based on indole derivatives (Gopi & Dhanaraju, 2020).
Herbicide Development and Environmental Impact
Indole derivatives have been explored for their herbicidal properties and environmental impact. Studies include the examination of chlorophenoxy herbicides, such as 2,4-D, which shares structural elements with the compound . Research in this area focuses on understanding the mechanisms of action, toxicity, and environmental fate of herbicides, contributing to safer agricultural practices and environmental conservation (Bongiovanni et al., 2012).
Propriétés
IUPAC Name |
1-[3-(2,4-dichlorophenoxy)propyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2NO4/c1-13-5-3-6-16-19(13)24(20(26)21(16,27)12-14(2)25)9-4-10-28-18-8-7-15(22)11-17(18)23/h3,5-8,11,27H,4,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDDAYZUCCKUMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2CCCOC3=C(C=C(C=C3)Cl)Cl)(CC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(2,4-Dichlorophenoxy)propyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,5-difluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2742761.png)
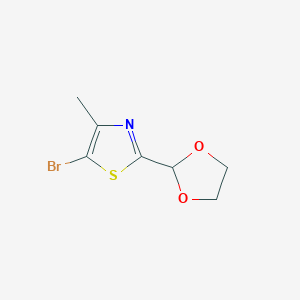
![1-{[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2742764.png)
![6-Tert-butyl-2-[1-[3-(4-methoxyphenyl)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2742765.png)
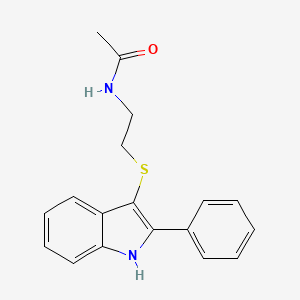
![(8-Amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-2-yl)methanol;hydrochloride](/img/structure/B2742770.png)
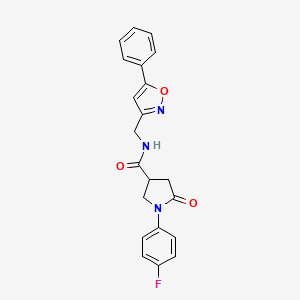
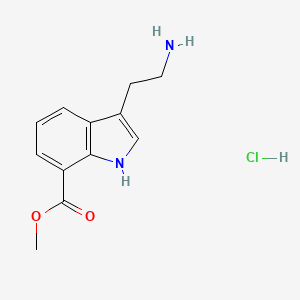
![6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B2742776.png)
![2-[3-(morpholin-4-yl)propyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B2742777.png)
